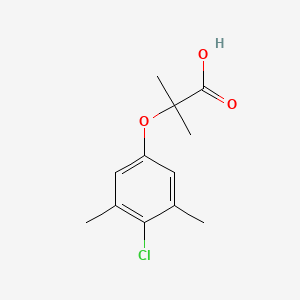

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKNHGYEWGGFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364162 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-01-3 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is approached with a focus on scientific integrity, providing not just a methodology, but also a rationale for the experimental choices, grounded in established chemical principles.

Introduction: The Significance of Substituted Phenoxyalkanoic Acids

Substituted phenoxyalkanoic acids represent a class of compounds with diverse biological activities. Their structural motif, characterized by an aryloxy group linked to a carboxylic acid via an alkyl spacer, allows for a wide range of modifications to tune their physicochemical and pharmacological properties. The target molecule, this compound, with its specific substitution pattern, is a valuable scaffold for the development of novel therapeutic agents. The chloro and dimethyl functionalities on the phenyl ring, combined with the gem-dimethyl group on the propanoic acid moiety, contribute to its unique steric and electronic profile, which can influence its interaction with biological targets.

Synthetic Strategy: The Williamson Ether Synthesis

The most logical and efficient approach for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This classic and versatile method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide to form an ether.[2][3][5] The reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2][5]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3,5-dimethylphenol | 156.61 | 10.0 g | 0.0638 |

| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 13.7 g | 0.0702 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 13.2 g | 0.0955 |

| Acetone, anhydrous | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3,5-dimethylphenol (10.0 g, 0.0638 mol) and anhydrous acetone (200 mL).

-

Stir the mixture until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (13.2 g, 0.0955 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ. Anhydrous conditions are crucial to prevent side reactions.

-

Add ethyl 2-bromo-2-methylpropanoate (13.7 g, 0.0702 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude oil is the ethyl ester intermediate. This can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, although for the subsequent step, a high degree of purity may not be necessary.

Part 2: Saponification to this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Ethyl Ester (from Part 1) | 270.74 | ~17.3 g | ~0.0638 |

| Sodium Hydroxide (NaOH) | 40.00 | 5.1 g | 0.1275 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |

Procedure:

-

Dissolve the crude ethyl ester in ethanol (100 mL) in a 500 mL round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (5.1 g, 0.1275 mol) in water (100 mL).

-

Add the sodium hydroxide solution to the ethanolic solution of the ester.

-

Heat the mixture to reflux for 2-4 hours. The saponification (hydrolysis) of the ester to the carboxylate salt will occur.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure acid.

-

Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon environments.

-

IR (Infrared) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle all chemicals with care, consulting their Safety Data Sheets (SDS) beforehand.

-

Acetone is flammable. Keep it away from ignition sources.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them with extreme caution.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4: Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Name Reactions. Williamson Ether Synthesis. Retrieved from [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. (2023, December 23). Retrieved from [Link]

-

(PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C12H15ClO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Carboxylic Acid with Fibrate-like Structural Features

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a compound of interest due to its structural similarities to the fibrate class of drugs. Fibrates are known peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the treatment of hyperlipidemia. Understanding the fundamental chemical and physical characteristics of this novel molecule is the first step in exploring its potential therapeutic applications and developing robust analytical methodologies. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both established data and reasoned, experience-based protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a halogenated aromatic ether carboxylic acid. The presence of the chlorine atom and methyl groups on the phenyl ring, combined with the isobutyric acid moiety, creates a unique chemical entity with distinct properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 667436-01-3 | [1] |

| Molecular Formula | C₁₂H₁₅ClO₃ | [1][2] |

| Molecular Weight | 242.70 g/mol | [1][2] |

| SMILES | Cc1cc(OC(C)(C)C(O)=O)cc(C)c1Cl | [2] |

| InChI Key | VMKNHGYEWGGFQL-UHFFFAOYSA-N | - |

Physicochemical Properties: A Blend of Prediction and Comparative Analysis

Experimental data for this specific molecule is not extensively available. Therefore, a combination of high-quality predicted values and comparative data from structurally analogous compounds is presented to provide a comprehensive profile.

Table 2: Physicochemical Data

| Property | Value | Data Type | Source |

| Melting Point | Not available (Expected range: 110-130 °C) | Analog Comparative | Based on clofibric acid (120-122 °C) |

| Boiling Point | Not available | - | - |

| logP | 4.26 | Predicted | [3] |

| XlogP | 3.4 | Predicted | [4] |

| pKa | Not available (Expected range: 3.0-4.5) | Analog Comparative | Based on mecoprop (~3.19)[5] and gemfibrozil (~4.75)[6] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and methylene chloride. | Analog Comparative | Based on gemfibrozil[6] |

Expert Insights:

-

The predicted high logP value suggests significant lipophilicity, which has implications for its formulation and potential for membrane permeability.

-

The expected pKa, typical for a carboxylic acid, indicates that it will be ionized at physiological pH, which will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis Protocol: A Williamson Ether Synthesis Approach

A robust and scalable synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenol). This is followed by the hydrolysis of an ester intermediate.

Step-by-Step Methodology:

-

Deprotonation of the Phenol:

-

To a solution of 4-chloro-3,5-dimethylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add one equivalent of a strong base like sodium hydride (NaH).

-

Stir the reaction mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

-

Williamson Ether Synthesis:

-

To the solution of the sodium phenoxide, add one equivalent of ethyl 2-bromo-2-methylpropanoate.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification of the Ester Intermediate:

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate.

-

Purify the crude ester by column chromatography on silica gel.

-

-

Hydrolysis of the Ester:

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

-

Final Work-up and Isolation:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 1-2 with a strong acid, such as hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Caption: A schematic of the Williamson ether synthesis and hydrolysis for the preparation of the target compound.

Analytical Workflow: Ensuring Purity and Structural Integrity

A multi-step analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves chromatographic separation followed by spectroscopic characterization.

Step-by-Step Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm and 254 nm.

-

Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

The observed mass-to-charge ratios should correspond to the calculated exact mass of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl groups on the phenyl ring, the gem-dimethyl groups on the propanoic acid moiety, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

-

Look for characteristic absorption bands, including a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching for the ether linkage.

-

Caption: A comprehensive analytical workflow for the characterization of the synthesized compound.

Potential Biological Activity: A Hypothesis Based on Structural Analogy

The structural similarity of this compound to fibrate drugs like gemfibrozil suggests that it may also function as a PPARα agonist.[6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Hypothesized Mechanism of Action:

-

Ligand Binding: The compound may enter the cell and bind to the ligand-binding domain of PPARα in the cytoplasm.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR).

-

Nuclear Translocation and DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.

Caption: A hypothesized signaling pathway for the target compound as a PPARα agonist.

Disclaimer: The proposed biological activity is purely hypothetical and based on structural analogy. Experimental validation is required to confirm this mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. Furthermore, it has outlined robust, field-proven protocols for its synthesis and analytical characterization. The hypothesized biological activity as a PPARα agonist provides a compelling rationale for further investigation of this compound in the context of metabolic diseases. This document serves as a critical starting point for researchers aiming to unlock the full potential of this novel chemical entity.

References

-

Arctom Scientific. This compound. [Link]

-

PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

-

PubChem. (R)-2-(4-Chloro-2-methylphenoxy)propanoate. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

LookChem. Cas 25812-30-0,Gemfibrozil. [Link]

-

National Institute of Standards and Technology. Mecoprop. [Link]

-

FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

-

PubChem. 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. [Link]

-

PubChem. (2R)-3-Chloro-2-methylpropanoic acid. [Link]

-

Angene. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

-

PubChem. 3-(3-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl). [Link]

Sources

- 1. 667436-01-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. You are being redirected... [hit2lead.com]

- 4. PubChemLite - this compound (C12H15ClO3) [pubchemlite.lcsb.uni.lu]

- 5. 93-65-2 CAS MSDS (2-(4-Chloro-2-methylphenoxy)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 25812-30-0,Gemfibrozil | lookchem [lookchem.com]

An In-Depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Scientific Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of the novel compound, 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. As a molecule structurally related to both the fibrate class of lipid-lowering drugs and phenoxy acid herbicides, this compound presents an interesting target for research in drug discovery and toxicology. This document outlines a detailed, field-proven methodology for its preparation via Williamson ether synthesis, subsequent purification, and thorough characterization using modern analytical techniques. Furthermore, it delves into the scientific rationale behind the synthesis, the potential biological activities of the target molecule, and the necessary safety protocols for its handling. While a specific CAS number for this compound has not been identified in public databases, this guide serves as a foundational resource for its synthesis and investigation.

Introduction and Scientific Rationale

The compound this compound possesses a unique chemical architecture that merges features of two significant classes of biologically active molecules. Its 2-methylpropanoic acid moiety linked to a substituted phenoxy group is characteristic of the fibrate class of drugs, such as clofibrate and gemfibrozil. These drugs are known to modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[1] The substitution pattern on the aromatic ring, featuring a chlorine atom and two methyl groups, is reminiscent of certain chlorophenoxy herbicides.[2] The biological activity and toxicity of these herbicides are influenced by the nature and position of substituents on the aromatic ring.[3]

The synthesis and study of this novel hybrid structure are therefore of significant interest. It allows for the exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents with modified potency or selectivity as PPARα modulators, or to a deeper understanding of the toxicological profiles of substituted phenoxy acids.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of the target compound is the Williamson ether synthesis.[4][5] This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-chloro-3,5-dimethylphenol will be reacted with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Starting Materials

A critical first step is the sourcing and characterization of high-purity starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Chloro-3,5-dimethylphenol | 88-04-0 | C₈H₉ClO | 156.61 | White to light yellow crystalline solid. Melting point: 114-117 °C.[6] Soluble in methanol and other organic solvents.[7] |

| 2-Bromo-2-methylpropanoic acid | 2052-01-9 | C₄H₇BrO₂ | 167.00 | Colorless to slightly yellow liquid or low-melting solid. Melting point: 44-47 °C.[8] Soluble in chloroform and methanol.[8] |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | White, hygroscopic solid. Highly soluble in water. |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Colorless, volatile liquid. Miscible with water and organic solvents. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Colorless, highly volatile liquid. |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Aqueous solution, typically 37%. |

Proposed Synthetic Workflow

The synthesis is proposed as a two-step process: esterification of the halo acid followed by the Williamson ether synthesis and subsequent hydrolysis. Direct use of the bromo-acid can lead to side reactions, thus using its ester is a more controlled approach.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-2-methylpropanoic acid (1 eq.).

-

Add an excess of absolute ethanol (5-10 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-methylpropanoate. This can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3,5-dimethylphenol (1 eq.) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Add powdered sodium hydroxide (1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

To this suspension, add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq.) in the same solvent dropwise.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[9]

-

After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 3: Hydrolysis to this compound

-

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

The desired product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of the final product and for monitoring reaction progress.

-

Rationale: The acidic nature of the target compound makes its retention sensitive to the pH of the mobile phase.[10] Acidifying the mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[10] A C18 column provides excellent hydrophobic retention for the aromatic and alkyl portions of the molecule.[11]

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm (estimated λmax) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

Rationale: ¹H and ¹³C NMR will provide definitive information about the connectivity of atoms in the molecule. The chemical shifts and coupling patterns can be predicted based on the known effects of the substituents.[12][13]

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet (broad) | 1H |

| Aromatic-H | ~6.8-7.2 | Singlet | 2H |

| Phenolic -CH₃ | ~2.2-2.4 | Singlet | 6H |

| Propanoic -C(CH₃)₂ | ~1.6-1.8 | Singlet | 6H |

Note: The aromatic protons are expected to be a singlet due to the symmetrical substitution pattern.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | ~175-180 |

| Aromatic C-O | ~150-155 |

| Aromatic C-Cl | ~125-130 |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-H | ~115-120 |

| Propanoic -C(CH₃)₂ | ~80-85 |

| Phenolic -CH₃ | ~15-20 |

| Propanoic -C(CH₃)₂ | ~25-30 |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Rationale: Electrospray ionization (ESI) in negative mode is well-suited for analyzing carboxylic acids. The expected molecular ion peak will correspond to [M-H]⁻.

Expected Mass Spectrum (ESI-):

-

Calculated Molecular Weight: C₁₂H₁₅ClO₃ = 242.07 g/mol

-

Expected [M-H]⁻ Peak: m/z = 241.06

Potential Biological Activity and Applications

The structural similarity of this compound to fibrates suggests that it may act as a PPARα agonist. Activation of PPARα leads to a reduction in plasma triglycerides and an increase in HDL cholesterol.[1][14] Therefore, this novel compound could be a candidate for development as a new lipid-lowering agent.

Conversely, its resemblance to chlorophenoxy herbicides warrants an investigation into its potential herbicidal activity and toxicological profile.[2][3] Chlorophenoxy herbicides are known to be rapidly absorbed and excreted in mammals.[6][15]

Sources

- 1. carlroth.com [carlroth.com]

- 2. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3,5-dimethylphenol | 88-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. biotage.com [biotage.com]

- 9. phcog.com [phcog.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Uncharted Territory: An Inquiry into the Biological Profile of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds that, despite their documented existence, lack a comprehensive biological characterization in publicly accessible scientific literature. 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid , with a registered CAS Number of 667436-01-3[1], stands as a prime example of such a molecule. While it is available from commercial suppliers[1][2], a thorough investigation reveals a conspicuous absence of published studies detailing its biological activity, mechanism of action, or pharmacological effects.

This technical guide, therefore, deviates from a conventional whitepaper format that would typically detail established biological functions. Instead, it serves as a foundational document for the researcher poised to explore this uncharted territory. We will provide the known chemical and physical properties of this compound and, in the spirit of scientific inquiry, offer a structured approach for its initial biological evaluation. This guide is crafted to be a starting point for discovery, outlining the logical progression of experiments that would be necessary to elucidate the biological activity of this enigmatic molecule.

I. Compound Profile: What is Known

Before embarking on a journey of biological discovery, it is imperative to ground our investigation in the established chemical identity of the molecule .

Chemical Structure and Properties:

-

Molecular Formula: C₁₂H₁₅ClO₃[1]

-

Molecular Weight: 242.70 g/mol [1]

-

CAS Number: 667436-01-3[1]

-

Physical State: Likely a solid at room temperature, as is common for carboxylic acids of this molecular weight.

-

Hazard Information: Listed as an irritant[1]. Standard laboratory safety protocols for handling irritant chemicals should be strictly followed.

The structure of this compound is characterized by a phenoxy ring substituted with a chlorine atom and two methyl groups, linked via an ether bond to a 2-methylpropanoic acid moiety. This structural motif is reminiscent of other biologically active phenoxy acid derivatives, though it is crucial to underscore that structural similarity does not guarantee a shared biological function.

II. A Roadmap for Discovery: Proposed Experimental Workflow for Biological Characterization

The absence of existing data necessitates a systematic and unbiased approach to uncovering the potential biological activities of this compound. The following proposed workflow is designed to progress from broad, high-throughput screening to more focused mechanistic studies.

Figure 1: A proposed phased workflow for the biological characterization of a novel compound.

Phase 1: Initial Screening

The primary objective of this phase is to cast a wide net to identify any potential biological activity.

1. Compound Acquisition and Purity Assessment:

-

Protocol:

-

Procure this compound from a reputable chemical supplier.

-

Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial biological assays.

-

2. High-Throughput Screening (HTS):

-

Rationale: To efficiently screen the compound against a large and diverse panel of biological targets.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial or institutional HTS facility for screening against a broad range of assays. This could include, but is not limited to, panels of G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

-

3. Cytotoxicity Profiling:

-

Rationale: To determine the compound's general toxicity to cells and to establish a concentration range for subsequent cell-based assays.

-

Protocol:

-

Culture a panel of representative human cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like MRC-5, and a liver cell line like HepG2).

-

Treat the cells with a serial dilution of the compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line and time point.

-

Phase 2: Hit Validation and Target Identification

Should the initial screening yield any "hits" (i.e., significant activity in a particular assay), the next step is to validate these findings and begin to identify the molecular target.

1. Dose-Response Studies:

-

Rationale: To confirm the activity observed in the HTS and to determine the potency of the compound.

-

Protocol:

-

For each validated hit, perform a more detailed dose-response experiment with a wider range of concentrations and more data points.

-

Calculate the IC₅₀ or EC₅₀ (half-maximal effective concentration) with greater precision.

-

2. Secondary and Orthogonal Assays:

-

Rationale: To confirm the initial hit using a different assay methodology, thereby reducing the likelihood of false positives.

-

Protocol:

-

If the initial hit was in a biochemical assay, a cell-based assay for the same target should be employed, and vice versa.

-

For example, if the compound inhibited a particular kinase in a cell-free assay, its ability to inhibit the phosphorylation of a known substrate of that kinase in cells should be tested.

-

Phase 3: Mechanism of Action and In Vivo Proof-of-Concept

With a validated target in hand, the focus shifts to understanding the compound's mechanism of action and evaluating its potential in a living organism.

1. Signaling Pathway Analysis:

-

Rationale: To understand the downstream cellular consequences of target engagement by the compound.

-

Protocol:

-

Treat relevant cells with the compound and analyze changes in gene expression (e.g., via RNA-seq) or protein expression and phosphorylation (e.g., via Western blotting or proteomics).

-

Utilize bioinformatics tools to identify the signaling pathways that are significantly perturbed by the compound.

-

Figure 2: A generalized signaling pathway for a hypothetical bioactive compound.

2. In Vivo Pharmacokinetic and Efficacy Studies:

-

Rationale: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to test its efficacy in an animal model of disease.

-

Protocol:

-

Administer the compound to laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Measure the concentration of the compound in blood and tissues over time to determine its pharmacokinetic profile.

-

In a relevant disease model, treat animals with the compound and monitor for therapeutic effects.

-

III. Concluding Remarks and Future Directions

The biological activity of this compound remains an open question. This guide has provided a structured and scientifically rigorous framework for elucidating its potential pharmacological properties. The journey from an uncharacterized molecule to a potential therapeutic lead is a long and challenging one, but it begins with the systematic and unbiased investigation outlined herein. The scientific community awaits the results of such pioneering work, which will undoubtedly contribute to the broader understanding of chemical biology and drug discovery.

IV. References

Due to the lack of specific literature on the biological activity of this compound, a conventional reference list of scientific studies is not applicable. The following are the sources for the chemical information provided:

-

Amerigo Scientific. this compound.[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The methodologies presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction

This compound, with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of 242.70 g/mol , is a carboxylic acid derivative.[1][2] Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide will explore the theoretical and practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this molecule, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol: Solution-State NMR

A well-prepared sample is paramount for obtaining high-quality NMR spectra.[3] The following protocol outlines the standard procedure for preparing a sample for analysis.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[4]

-

High-quality 5 mm NMR tube[5]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4] The choice of solvent is crucial; it must dissolve the compound without its own signals interfering with the analyte's spectrum.[4]

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, carefully transfer the solution into the NMR tube, ensuring a solvent height of at least 4.5 cm.[5]

-

Cap the NMR tube securely and wipe the exterior with a lint-free cloth.

-

Insert the tube into the spectrometer for analysis. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[4]

Caption: Workflow for NMR Sample Preparation and Analysis.

¹H NMR Spectroscopy: Expected Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring are expected to appear as a singlet in the aromatic region, likely around 6.5-7.5 ppm. The exact chemical shift is influenced by the electron-donating and -withdrawing effects of the substituents on the ring.

-

Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups on the aromatic ring is anticipated. This signal would likely appear in the range of 2.0-2.5 ppm.

-

Aliphatic Methyl Protons (-C(CH₃)₂): A singlet representing the six equivalent protons of the two methyl groups on the propanoic acid moiety is expected. This signal will likely be the most upfield, appearing around 1.2-1.7 ppm.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Ar-H | 6.5 - 7.5 | Singlet | 2H |

| Ar-CH₃ | 2.0 - 2.5 | Singlet | 6H |

| -C(CH₃)₂ | 1.2 - 1.7 | Singlet | 6H |

¹³C NMR Spectroscopy: Expected Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous compounds, such as the ethyl ester derivative.[6]

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, typically between 170-185 ppm.

-

Aromatic Carbons (Ar-C): The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region. The carbon bearing the chlorine atom and the carbons with the methyl groups will also have distinct chemical shifts.

-

Quaternary Carbon (-O-C(CH₃)₂): The quaternary carbon of the propanoic acid moiety is expected to appear in the range of 75-85 ppm.

-

Aromatic Methyl Carbons (Ar-CH₃): The carbons of the methyl groups attached to the aromatic ring are predicted to be in the range of 15-25 ppm.

-

Aliphatic Methyl Carbons (-C(CH₃)₂): The carbons of the two equivalent methyl groups on the propanoic acid chain will likely appear in the range of 20-30 ppm.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O | 170 - 185 |

| Ar-C-O | 150 - 160 |

| Ar-C-Cl | 125 - 135 |

| Ar-C-CH₃ | 130 - 140 |

| Ar-C-H | 115 - 125 |

| -O-C(CH₃)₂ | 75 - 85 |

| -C(CH₃)₂ | 20 - 30 |

| Ar-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: FTIR Analysis

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[8]

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind the sample in the agate mortar and pestle.

-

Add the KBr powder and continue to grind until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to the pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for FTIR Sample Preparation using the KBr Pellet Method.

Expected Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to intermolecular hydrogen bonding.[9]

-

C-H Stretch (Aliphatic and Aromatic): Absorptions for C-H stretching will appear just below 3000 cm⁻¹ for the aliphatic methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl group.

-

C-O Stretch: The C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to show a weak to medium absorption in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O | 1000 - 1300 | Medium to Strong |

| C-Cl | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry

The sample is introduced into the mass spectrometer, where it is vaporized and ionized.

Procedure:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is heated to ensure vaporization.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Data and Interpretation

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 242. The presence of a chlorine atom will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragment Ions: Fragmentation is expected to occur at the weaker bonds. Some plausible fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 197.

-

Cleavage of the ether bond, which could lead to fragments corresponding to the 4-chloro-3,5-dimethylphenoxide radical and the [C(CH₃)₂COOH]⁺ cation (m/z 87), or the 4-chloro-3,5-dimethylphenoxonium ion and the [C(CH₃)₂COOH] radical.

-

Loss of a methyl group (-CH₃), leading to a fragment at m/z 227.

-

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 242/244 | [M]⁺ (Molecular Ion) |

| 227/229 | [M - CH₃]⁺ |

| 197/199 | [M - COOH]⁺ |

| 156/158 | [ClC₆H₂(CH₃)₂OH]⁺ |

| 87 | [(CH₃)₂CCOOH]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data and interpretations presented in this guide, based on the analysis of its constituent fragments and closely related analogs, offer a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and purity assessment of this compound.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

News-Medical. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpropanoic acid, TMS derivative. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2-methyl propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl- IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester IR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyric Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. spectrabase.com [spectrabase.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Crystal structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

An In-Depth Technical Guide to the Crystal Structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive framework for the determination, analysis, and interpretation of the single-crystal X-ray structure of this compound. As of the date of this publication, the crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2][3][4]. Therefore, this document serves as a predictive and methodological whitepaper, outlining the necessary experimental protocols and theoretical considerations for its elucidation. We will detail the process from synthesis and single-crystal growth to data collection, structure solution, and refinement. Furthermore, we will predict the key structural features and intermolecular interactions, such as hydrogen and halogen bonding, that are anticipated to govern the supramolecular architecture of this molecule. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Rationale for Structural Elucidation

This compound belongs to the family of phenoxyalkanoic acids, a class of compounds with significant biological and chemical interest. While some members of this family are known herbicides, others, like Gemfibrozil, are lipid-lowering drugs[5]. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability.

For a potential pharmaceutical candidate, understanding the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection. For materials scientists, the crystal structure reveals the secrets of molecular self-assembly, enabling the rational design of new materials with tailored properties through crystal engineering[6][7][8]. The presence of a carboxylic acid, a chloro-substituted aromatic ring, and multiple methyl groups suggests a rich landscape of potential intermolecular interactions that will dictate the crystal packing. This guide provides the definitive roadmap to uncover that landscape.

Part I: Synthesis and Single-Crystal Growth

A robust structural determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

A plausible synthetic route can be adapted from established methods for preparing analogous phenoxy acids[5][9]. The synthesis would likely proceed via a Williamson ether synthesis, reacting the sodium salt of 4-chloro-3,5-dimethylphenol with a suitable 2-bromo-2-methylpropanoate ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: Single-Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic screening of conditions[10][11]. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Step-by-Step Protocol for Crystal Growth:

-

Purity Confirmation: Ensure the synthesized compound is of high purity (>99%) using techniques like NMR, HPLC, and mass spectrometry. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Screening: In 1-dram vials, test the solubility of ~5-10 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon gentle heating. The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room or lower temperatures[11].

-

Method 1: Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites[11].

-

Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

-

-

Method 2: Slow Cooling:

-

Create a saturated solution by heating the compound in a suitable solvent.

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to allow for very slow cooling to room temperature, and subsequently in a refrigerator.

-

-

Method 3: Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) inside a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent)[10].

-

The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, its structure can be determined using SC-XRD[12][13].

Diagram 1: High-level workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage[13].

-

Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and assess the crystal's diffraction quality[12]. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector) over hundreds or thousands of frames[14][15].

-

Data Integration and Scaling: The raw data frames are processed to integrate the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final reflection file (.hkl file).

Structure Solution and Refinement

The processed reflection data contains the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.

Step-by-Step Protocol for Structure Solution:

-

Software: The process is typically managed within a graphical interface like Olex2, which integrates powerful underlying programs[16][17][18][19][20].

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, often with programs like SHELXT[21]. This provides an initial, approximate model of the electron density and atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL[22][23]. In this iterative process, atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). Hydrogen atoms are typically placed in calculated positions and refined using a riding model[21].

-

Finalization: The refinement is complete when the model converges, indicated by a stable R-factor (a measure of agreement) and a flat difference Fourier map (showing no significant unassigned electron density).

Structure Validation

Before publication or deposition, the final structural model must be validated. This is done using the checkCIF utility from the International Union of Crystallography (IUCr)[24][25][26][27][28]. This program checks the Crystallographic Information File (CIF) for self-consistency, adherence to crystallographic conventions, and potential errors or unusual features, generating a report of alerts that must be addressed.

| Parameter | Typical Value/Description | Significance |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) | Describes the symmetry of the unit cell. |

| Space Group | To be determined (e.g., P2₁/c) | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | To be determined | The lengths of the unit cell axes. |

| α, β, γ (°) | To be determined | The angles between the unit cell axes. |

| Volume (ų) | To be determined | The volume of the unit cell. |

| Z | To be determined | The number of molecules in the unit cell. |

| Data/Restraints/Params | e.g., 3500 / 0 / 250 | A high data-to-parameter ratio (>10) is essential for a stable refinement[21]. |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 | R1 is the primary figure of merit for the quality of the structural model. |

| Goodness-of-fit (S) | ~1.0 | Indicates a good fit between the model and the data. |

| Table 1: Hypothetical Crystallographic Data and Refinement Parameters. |

Part III: Analysis of Anticipated Structural Features

Based on the molecular structure, we can predict the dominant intermolecular interactions that will define the crystal packing.

Hydrogen Bonding: The Carboxylic Acid Dimer

Carboxylic acids in the solid state have an overwhelming tendency to form robust centrosymmetric dimers via a pair of O—H···O hydrogen bonds[29][30][31]. This creates a characteristic R²₂(8) graph set motif. It is highly probable that this compound will exhibit this supramolecular synthon, which acts as a primary building block for the extended crystal structure.

Diagram 2: The classic R²₂(8) hydrogen-bonded carboxylic acid dimer.

Halogen Bonding and Other Weak Interactions

The chlorine atom on the phenyl ring introduces the possibility of halogen bonding[6][7][8][32][33]. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic species, such as an oxygen or nitrogen atom[6][7]. In this structure, a C—Cl···O=C interaction between the chlorine atom of one molecule and the carbonyl oxygen of a neighboring molecule could play a crucial role in linking the primary hydrogen-bonded dimers into a 2D or 3D network.

Additionally, weaker C—H···O interactions and π-π stacking between the aromatic rings may further stabilize the overall crystal packing. The interplay between the strong hydrogen bond dimer and these weaker, more directional interactions will ultimately determine the final crystal structure.

Part IV: Applications and Future Directions

The successful determination of the crystal structure of this compound would provide invaluable information.

-

For Drug Development: It would serve as the foundational structure for identifying and characterizing potential polymorphs, which can have different stabilities and bioavailabilities. It would also enable structure-based drug design efforts if the molecule is identified as a hit in a biological screen.

-

For Materials Science: Understanding the self-assembly motifs would allow for the design of co-crystals with other molecules to tune physical properties like solubility or melting point[34]. The relative contributions of hydrogen vs. halogen bonding could be studied and exploited for creating novel supramolecular assemblies.

References

-

G. R. Desiraju, P. S. Ho, L. Kloo, et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. [Link][6][7]

-

Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

-

Claire T. Carney Library, UMass Dartmouth. Cambridge Structural Database. [Link][2]

-

MIT Information Systems & Technology. Cambridge Structural Database. [Link][3]

-

G. R. Desiraju, P. S. Ho, L. Kloo, et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 25072523. [Link][7]

-

A. L. Spek. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, 74(12), 1779-1786. [Link][24]

-

P. Metrangolo, G. Resnati, et al. (2016). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Polymer Chemistry, 7, 4390-4404. [Link][32]

-

A. L. Spek. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148-155. [Link][25]

-

G. M. Sheldrick. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link][22]

-

P. Metrangolo, G. Resnati. (2015). Halogen Bonding in Crystal Engineering. ResearchGate. [Link][8]

-

V. A. D'yakonov, et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7016. [Link][35]

-

IUCr. Halogen bonding in crystal engineering. (2010). [Link][33]

-

R. Latifi. User guide to crystal structure refinement with SHELXL. [Link]

-

SERC, Carleton College. Single-crystal X-ray Diffraction. [Link][12]

-

G. Smith, U. D. Wermuth, P. C. Healy. (2015). Crystal structures and hydrogen bonding in the co-crystalline adducts... Acta Crystallographica Section C, 71(Pt 11), 960-967. [Link][36]

-

YouTube. ShelXle Tutorial solving and refining crystal structures. (2020). [Link][37]

-

S. Grabowski. (2021). Analysis of Hydrogen Bonds in Crystals. Molecules, 26(11), 3221. [Link][29]

-

ResearchGate. (PDF) Crystal structure refinement with SHELXL. [Link][23]

-

W. Minor, et al. (2012). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 1-19. [Link][14]

-

Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2023). [Link]

-

University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link][13]

-

MIT OpenCourseWare. Guide to Growing a Single Crystal. [Link][10]

-

Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [38]

-

Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link][15]

-

Michigan State University. Hydrogen Bonding in carboxylic acids. [Link][31]

-

K. J. Roberts, et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1836-1849. [Link][39]

-

I. S. El-Hallag, et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28091-28101. [Link][40]

-

Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. [41]

-

S. L. Childs, et al. (2007). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 9, 435-442. [Link][34]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. [Link][11]

-

PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link][42]

-

Google Patents. Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. [44]

-

Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [5]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 3. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. How To [chem.rochester.edu]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Data Collection Course [mol-xray.princeton.edu]

- 16. Olex2 | OlexSys [olexsys.org]

- 17. Olex2 - Wikipedia [en.wikipedia.org]

- 18. sourceforge.net [sourceforge.net]

- 19. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 20. OlexSys [olexsys.org]

- 21. ocw.mit.edu [ocw.mit.edu]

- 22. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.iucr.org [journals.iucr.org]

- 27. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 28. CheckCIF [checkcif.iucr.org]

- 29. Analysis of Hydrogen Bonds in Crystals | MDPI [mdpi.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 32. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. journals.iucr.org [journals.iucr.org]

- 34. Creating carboxylic acid co-crystals: The application of Hammett substitution constants - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 35. mdpi.com [mdpi.com]

- 36. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

- 38. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 39. pubs.acs.org [pubs.acs.org]

- 40. pubs.acs.org [pubs.acs.org]

- 41. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 42. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 43. PubChemLite - this compound (C12H15ClO3) [pubchemlite.lcsb.uni.lu]

- 44. CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]

Thermal stability of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

An In-depth Technical Guide to the Thermal Stability of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of the compound this compound. Addressing a critical need in pharmaceutical development and chemical research, this document outlines the core principles of thermal analysis and details a multi-faceted experimental approach. We present field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating High-Performance Liquid Chromatography (HPLC) for forced degradation studies. The causality behind experimental choices is explained to ensure robust and reliable data generation. This guide is intended for researchers, scientists, and drug development professionals requiring a self-validating system for assessing the thermal integrity of this and structurally related molecules.

Introduction: The Imperative of Thermal Stability

This compound is a halogenated aromatic ether and carboxylic acid.[1][2] While specific applications for this molecule are not widely documented in public literature, its structural motifs are common in pharmacologically active compounds and other specialty chemicals. For any new chemical entity (NCE) entering a development pipeline, a thorough understanding of its thermal stability is a non-negotiable prerequisite.

Thermal stability dictates a compound's shelf-life, informs safe manufacturing and storage conditions, and influences formulation strategies. An unstable compound may decompose upon heating, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable physicochemical behavior. This guide provides the scientific rationale and actionable protocols to comprehensively characterize the thermal profile of this compound.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's properties is essential before commencing thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO₃ | [1][2] |

| Molecular Weight | 242.70 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O | [2] |

| InChIKey | VMKNHGYEWGGFQL-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | N/A |

Core Methodologies for Thermal Stability Assessment